2,4-Dimethylcyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
2,4-dimethylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-6-3-4-8(9)7(2)5-6/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWILKIQCGDTBQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041364 | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-55-2 | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-55-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823552 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylcyclohexanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylcyclohexan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2,4-DIMETHYLCYCLOHEXANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX8B1K846B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Sophisticated Synthetic Methodologies for 2,4 Dimethylcyclohexanone and Its Stereoisomers
Enantioselective Synthesis Strategies for Optically Pure Isomers
The generation of optically pure isomers of 2,4-dimethylcyclohexanone necessitates the use of enantioselective strategies that can introduce chirality in a controlled manner. These methods are broadly categorized into asymmetric catalysis, chiral auxiliary-mediated approaches, and biocatalytic transformations.
Asymmetric Catalytic Routes Utilizing Chiral Ligands and Catalysts
Asymmetric catalysis stands as a powerful tool for the enantioselective synthesis of chiral molecules, offering an atom-economical and efficient route to optically active products. In the context of this compound, asymmetric hydrogenation of a suitable prochiral precursor, such as 2,4-dimethyl-2-cyclohexen-1-one, represents a direct approach. While specific examples detailing the asymmetric hydrogenation of this particular substrate are not abundant in readily available literature, the principle can be inferred from related transformations. For instance, the asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to yield functionalized chiral allylic alcohols has been successfully achieved using iridium catalysts via dynamic kinetic resolution. rsc.org Similarly, rhodium complexes with chiral ligands like ArcPhos have proven effective in the enantioselective hydrogenation of cyclic tetrasubstituted-olefinic dehydroamino acid derivatives, affording products with two contiguous chiral centers in high enantiomeric excess. rsc.org
Organocatalysis also presents a viable strategy. Chiral primary amines, for example, can catalyze the direct, intermolecular vinylogous Michael addition of β-substituted cyclohexenone derivatives to nitroalkenes, creating two stereocenters with high diastereo- and enantioselectivity. nih.gov Furthermore, chiral phosphoric acids have been employed in catalytic asymmetric [2 + 4] cycloadditions of 3-vinylindoles with ortho-quinone methides to produce chiral chroman derivatives with excellent enantioselectivities. mdpi.com These examples of asymmetric catalysis highlight the potential for developing a tailored catalytic system for the enantioselective synthesis of this compound stereoisomers.
| Catalytic System | Substrate Type | Product Type | Key Features |
| Iridium Catalysts | Racemic exocyclic γ,δ-unsaturated β-ketoesters | Functionalized chiral allylic alcohols | Dynamic kinetic resolution rsc.org |
| Rhodium-ArcPhos | Cyclic tetrasubstituted-olefinic dehydroamino acid derivatives | α-acylamino-β-alkyl tetrahydropyranones | High enantiomeric excess (up to 96% ee) rsc.org |
| Chiral Primary Amines | β-substituted cyclohexenones and nitroalkenes | γ,δ-disubstituted cyclohexanones | Dienamine catalysis, high diastereo- and enantioselectivity nih.gov |
| Chiral Phosphoric Acids | 3-Vinylindoles and ortho-quinone methides | Indole-containing chroman derivatives | Asymmetric [2 + 4] cycloaddition mdpi.com |
Chiral Auxiliary-Mediated Approaches for Stereocontrol
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter(s) have been established, the auxiliary can be removed and ideally recycled. wikipedia.org This strategy offers a robust and predictable method for achieving high levels of stereocontrol.
The Evans oxazolidinone auxiliaries are widely utilized for stereoselective transformations such as aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.net The chiral auxiliary is first acylated, and the resulting N-acyl oxazolidinone is then deprotonated to form a rigid, chelated (Z)-enolate. williams.edu The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of an electrophile to the opposite face, thus leading to a highly diastereoselective alkylation. williams.edu Subsequent cleavage of the auxiliary yields the chiral product. williams.edu
Another powerful class of chiral auxiliaries is the SAMP/RAMP hydrazones, developed by Enders. researchgate.net These hydrazones are formed from the reaction of (S)- or (R)-1-amino-2-(methoxymethyl)pyrrolidine with a ketone. Metallation of the hydrazone followed by alkylation proceeds with high diastereoselectivity. Oxidative or reductive cleavage of the hydrazone then affords the α-alkylated ketone in high enantiomeric purity. researchgate.net This methodology has been successfully applied to the asymmetric synthesis of various cyclic ketones.
| Chiral Auxiliary | Methodology | Key Transformation | Stereocontrol Mechanism |
| Evans Oxazolidinones | Acylation followed by enolate formation and alkylation | Asymmetric alkylation, Asymmetric aldol reactions | Steric hindrance from the auxiliary's substituent directs the electrophile's approach. wikipedia.orgwilliams.edu |
| SAMP/RAMP Hydrazones | Hydrazone formation, metallation, and alkylation | Asymmetric α-alkylation of ketones | The chiral pyrrolidine (B122466) auxiliary directs the alkylating agent to one face of the metallated hydrazone. researchgate.net |
Biocatalytic and Microbial Transformation Methods for Stereoselective Production
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Enzymes and whole microbial cells can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions.
A notable example is the two-step enzymatic asymmetric reduction of 2,6,6-trimethyl-2-cyclohexen-1,4-dione to (4R,6R)-4-hydroxy-2,2,6-trimethylcyclohexanone. nih.gov In this process, the first stereocenter is introduced at the C-6 position through a stereoselective hydrogenation of the double bond catalyzed by Old Yellow Enzyme 2 from Saccharomyces cerevisiae. nih.gov Subsequently, the carbonyl group at the C-4 position is selectively and stereospecifically reduced to the corresponding alcohol by levodione (B1250081) reductase from Corynebacterium aquaticum M-13. nih.gov This enzymatic cascade, coupled with a cofactor regeneration system, allows for the production of the doubly chiral product with high enantiomeric excess. nih.gov
Microbial reductions of cyclohexanones have also been reported. For instance, the bacterium Serratia rubidaea has been shown to quantitatively reduce 4-tert-butylcyclohexanone (B146137) and 4-methylcyclohexanone (B47639) to the corresponding cyclohexanols. researchgate.net The enantioselective mono-reduction of prochiral cyclic 1,3-diketones, such as 2,2-dimethylcyclohexane-1,3-dione, has been achieved with high enantiomeric excess using ruthenium TsDPEN complexes in asymmetric transfer hydrogenation, providing important chiral building blocks for natural product synthesis. arkat-usa.org
Diastereoselective Synthesis Techniques for Relative Stereocontrol
Controlling the relative stereochemistry between the two methyl groups in this compound to selectively form either the cis or trans diastereomer is a key synthetic challenge. Diastereoselective synthesis techniques often rely on substrate control, where the existing stereochemistry of the molecule dictates the stereochemical outcome of subsequent reactions.
One of the most fundamental approaches to introducing substituents in a diastereoselective manner is the alkylation of ketone enolates. The stereochemical outcome of the alkylation of cyclohexanone (B45756) enolates is influenced by the conformation of the enolate and the trajectory of the incoming electrophile. The alkylation of conformationally rigid cyclohexanone enolates tends to proceed via an axial attack, leading to the formation of the product where the new substituent is in an axial position in the resulting chair-like transition state. ubc.ca
Conjugate addition reactions, or Michael additions, to α,β-unsaturated cyclohexenones are also powerful methods for establishing stereocenters. The diastereoselectivity of these additions can be controlled by the nature of the nucleophile, the substrate, and the reaction conditions. For example, cascade inter–intramolecular double Michael reactions of curcumins with arylidenemalonates have been reported to produce highly functionalized cyclohexanones with complete diastereoselectivity in many cases. nih.gov Similarly, base-catalyzed Michael-aldol domino reactions of trisubstituted Michael acceptors with β-keto ester nucleophiles can yield polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov
Advanced Precursor-Based Syntheses and Transformations
The synthesis of this compound can also be achieved through the transformation of more complex or readily available precursors. A significant industrial route involves the catalytic hydrogenation of substituted phenols, such as 2,4-dimethylphenol (B51704) (2,4-xylenol). The hydrogenation of p-cresol (B1678582) (4-methylphenol) over a Pd/γ-Al2O3 catalyst has been studied, where the reaction proceeds through the formation of 4-methylcyclohexanone, which can be further hydrogenated to 4-methylcyclohexanol. chemrxiv.org By carefully controlling the reaction conditions, the intermediate cyclohexanone can be obtained with good selectivity. The mechanism of catalytic hydrogenation of phenols involves the adsorption of the aromatic ring and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen. nih.govyoutube.com
Another precursor-based approach is the Robinson annulation, which is a classic method for the construction of six-membered rings. wikipedia.orglibretexts.org This reaction involves a Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring. byjus.comlibretexts.org For the synthesis of a 2,4-disubstituted cyclohexanone, one could envision a Robinson annulation between a suitably substituted ketone and an α,β-unsaturated ketone. For example, the reaction of 2-methylcyclohexanone (B44802) with methyl vinyl ketone proceeds via a Michael addition and then an aldol condensation to yield an octalone derivative. study.com
Mechanistic Investigations of Novel Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and designing new ones. The Robinson annulation, a key reaction for forming cyclohexenone rings, proceeds through a well-established three-step mechanism: a Michael addition, an intramolecular aldol reaction, and a dehydration step. wikipedia.orgjk-sci.com The reaction is initiated by the base-catalyzed formation of an enolate from the ketone, which then acts as the nucleophile in the Michael addition to an α,β-unsaturated ketone. wikipedia.org This is followed by an intramolecular aldol condensation of the resulting 1,5-diketone to form a β-hydroxy ketone, which then dehydrates to give the final cyclohexenone product. byjus.comjk-sci.com
The mechanism of catalytic hydrogenation of phenols to cyclohexanones on metal surfaces involves the adsorption of both the phenol (B47542) and hydrogen onto the catalyst. nih.govyoutube.com The aromatic ring is hydrogenated in a stepwise manner. The selectivity towards the cyclohexanone over the corresponding cyclohexanol (B46403) is a key challenge and is influenced by the catalyst, solvent, and reaction conditions. chemrxiv.org The relative rates of hydrogenation of the aromatic ring and the intermediate ketone determine the product distribution.
In diastereoselective alkylations of cyclohexanone enolates, the stereochemical outcome is dictated by the transition state energies. The preference for axial alkylation is explained by a transition state that resembles a chair conformation of the cyclohexane (B81311) ring, which is generally lower in energy than a boat-like transition state that would lead to equatorial alkylation. ubc.ca
Stereoselective Transformations and Derivatization Strategies of 2,4 Dimethylcyclohexanone
Mechanistic Pathways of Isomerization and Epimerization
The interconversion between the cis and trans isomers of 2,4-dimethylcyclohexanone is a critical consideration in its synthetic applications. This process is most commonly facilitated by acid or base catalysis, proceeding through an enol or enolate intermediate, respectively.
Acid- and Base-Catalyzed Enolization and Stereochemical Scrambling
Under basic conditions, such as in an aqueous ethanol (B145695) solution containing sodium hydroxide, cis-2,4-dimethylcyclohexanone can undergo isomerization to the trans isomer. pearson.com This transformation occurs via a keto-enol tautomerism mechanism, where a proton is abstracted from the α-carbon to form an enolate intermediate. This intermediate allows for the stereochemical inversion at the α-carbon. The equilibrium of this reaction favors the more thermodynamically stable trans isomer, which minimizes the steric strain between the two methyl groups. In a typical reaction in aqueous ethanol at 25°C, the isomerization can result in approximately 70% of the trans product.
Acid-catalyzed enolization can also lead to stereochemical scrambling. In the presence of an acid, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and facilitating the formation of an enol. This enol intermediate, similar to the enolate, allows for the interconversion of the cis and trans isomers.
Investigation of Alternative Catalytic and Non-Catalytic Isomerization Processes
Beyond simple acid and base catalysis, other methods for the isomerization of substituted cyclohexanones have been explored. For instance, the use of pyrrolidine (B122466) and elemental sulfur has been reported as a catalytic system for the chain-walking isomerization of ketones. nih.gov This method allows for the reversible migration of the carbonyl group around the ring, seeking the most thermodynamically stable position. nih.gov While not specifically detailed for this compound, such catalytic systems present potential alternative pathways for its isomerization.
Non-catalytic isomerization can also occur under certain conditions, such as elevated temperatures, although these methods are generally less controlled and may lead to a mixture of products. The thermodynamic equilibrium between the cis and trans isomers will ultimately govern the product distribution in the absence of a catalyst that can selectively stabilize one transition state over another.
Stereocontrolled Reduction Reactions to Dimethylcyclohexanols
The reduction of this compound to its corresponding 2,4-dimethylcyclohexanols is a fundamental transformation that has been studied to understand the principles of stereocontrol. The stereochemical outcome of this reaction is highly dependent on the reducing agent employed and the reaction conditions.
Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can yield either cis- or trans-2,4-dimethylcyclohexanol. The stereoselectivity is influenced by factors such as the steric bulk of the reducing agent and the solvent. For example, in the reduction of the related 2,6-dimethylcyclohexanone, using NaBH₄ in methanol (B129727) favors the formation of the cis,cis isomer, while in the bulkier solvent ethanol, the proportion of the trans,trans isomer increases. This is attributed to the solvent's influence on the approach of the hydride to the carbonyl carbon.
| Substrate | Reducing Agent | Solvent | Major Product Isomer | Reference |
|---|---|---|---|---|
| 2,6-Dimethylcyclohexanone | NaBH₄ | Methanol | cis,cis | |
| 2,6-Dimethylcyclohexanone | NaBH₄ | Ethanol | trans,trans | |
| 2,6-Dimethylcyclohexanone | LiAlH₄ | Anhydrous THF | Mixture of Diastereomers |
Nucleophilic and Electrophilic Reactivity Profiling
The reactivity of this compound is dominated by the chemistry of its carbonyl group and the adjacent α-carbons. The carbonyl group is polar, with the carbon atom being electrophilic and the oxygen atom being nucleophilic. This polarity allows for a variety of nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon.
The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can react with various electrophiles. For example, electrophilic bromination using bromine in acetic acid can selectively halogenate the α-carbons.
The steric hindrance provided by the two methyl groups can influence the regioselectivity and stereoselectivity of these reactions. For instance, in the case of the highly hindered 2,2-dimethylcyclohexanone, its reactivity is significantly limited by the bulky gem-dimethyl group. lookchem.com
Strategic Derivatization for Complex Molecular Synthesis
This compound is a key intermediate in the synthesis of various complex molecules, including pharmaceuticals. Its structure allows for strategic derivatization to build more elaborate molecular architectures. For example, it has been utilized in the synthesis of analgesics and anti-inflammatory drugs.
One notable application is in the total synthesis of cycloheximide, an antibiotic, where this compound serves as a crucial building block. The synthesis of a δ-ketoacid derived from this compound has been reported as a key step in the synthesis of Myrioneuron alkaloids. ub.edu
Advanced Analytical and Spectroscopic Characterization in Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 2,4-dimethylcyclohexanone, providing insights into the configuration and conformation of its stereoisomers. researchgate.netthieme-connect.de
Detailed ¹H and ¹³C NMR Analysis for Configuration and Conformation Determination
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in distinguishing between the cis and trans isomers of this compound and determining their preferred conformations. researchgate.netpressbooks.pub The chemical shifts and coupling constants of the protons and carbons in the cyclohexanone (B45756) ring are highly sensitive to their spatial arrangement.
For instance, in the ¹H NMR spectrum, the chemical shifts of the methyl protons and the methine protons at the C2 and C4 positions can differentiate between axial and equatorial orientations. The coupling constants between adjacent protons (vicinal coupling) provide critical information about the dihedral angles, which in turn helps to establish the chair conformation of the cyclohexane (B81311) ring and the relative orientation of the methyl groups. researchgate.net
In ¹³C NMR spectroscopy, the chemical shifts of the carbon atoms are influenced by steric interactions. pressbooks.pubmasterorganicchemistry.com For example, a carbon atom with an axial substituent will typically resonate at a higher field (lower ppm value) compared to one with an equatorial substituent due to the gamma-gauche effect. This allows for the unambiguous assignment of the cis and trans configurations. researchgate.net
Table 1: Representative NMR Data for this compound Isomers
| Isomer | Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis | ¹H | 2-CH₃ | 0.95 | d | 6.5 |
| 4-CH₃ | 1.05 | d | 7.0 | ||
| 2-H | 2.40 | m | |||
| 4-H | 2.10 | m | |||
| trans | ¹H | 2-CH₃ | 1.02 | d | 6.8 |
| 4-CH₃ | 0.98 | d | 7.2 | ||
| 2-H | 2.55 | m | |||
| 4-H | 1.95 | m | |||
| cis | ¹³C | C=O | 212.5 | ||
| C2 | 45.2 | ||||
| C4 | 35.8 | ||||
| 2-CH₃ | 15.3 | ||||
| 4-CH₃ | 22.1 | ||||
| trans | ¹³C | C=O | 211.8 | ||
| C2 | 46.1 | ||||
| C4 | 34.5 | ||||
| 2-CH₃ | 16.0 | ||||
| 4-CH₃ | 20.7 |
Note: The data presented are representative and may vary depending on the solvent and experimental conditions.
Application of Chiral Shift Reagents and Anisotropic Effects in NMR
To distinguish between enantiomers of this compound, which are indistinguishable in a standard NMR experiment, chiral shift reagents (CSRs) are employed. rsc.orgacs.org These are typically lanthanide complexes, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]europium(III)), that can reversibly bind to the ketone. rsc.org This interaction forms transient diastereomeric complexes, which have different NMR spectra, allowing for the resolution of signals from the two enantiomers. The magnitude of the induced shift difference (ΔΔδ) is dependent on the specific chiral reagent and the substrate. rsc.org
Anisotropic effects, arising from the magnetic susceptibility of certain functional groups, can also influence the chemical shifts of nearby protons. researchgate.net In the context of this compound, the carbonyl group exhibits magnetic anisotropy, creating distinct shielding and deshielding zones. Protons located in the shielding cone (above and below the plane of the carbonyl group) will experience an upfield shift, while those in the deshielding zone (in the plane of the carbonyl group) will be shifted downfield. This effect aids in the conformational analysis and the assignment of proton signals.
Mass Spectrometry (MS) Analysis: Elucidation of Fragmentation Pathways and Mechanistic Insights
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound through the analysis of its fragmentation patterns. uobasrah.edu.iqacs.org
Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Patterns
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. acdlabs.com The mass spectrum of this compound under EI conditions typically shows a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak. libretexts.org The fragmentation is often initiated by cleavage of the bond alpha to the carbonyl group (α-cleavage), a common pathway for ketones. nih.gov This results in the loss of a methyl radical (•CH₃) or an ethyl radical (•C₂H₅) from the ring, leading to the formation of stable acylium ions. Another characteristic fragmentation is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the beta-bond, resulting in the loss of a neutral alkene molecule. libretexts.org
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ with minimal fragmentation. acdlabs.comnih.gov This is particularly useful for confirming the molecular weight of the compound. rsc.org By adjusting the cone voltage in the ESI source, controlled fragmentation can be induced, providing structural information. rsc.org For this compound, common neutral losses observed in ESI-MS include water (H₂O) and carbon monoxide (CO). nih.gov
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Mechanistic Delineation
Tandem mass spectrometry (MS/MS) provides more detailed structural information by isolating a specific ion (a precursor ion) and then inducing its fragmentation to produce a spectrum of product ions. nih.govresearchgate.netresearchgate.net This technique is invaluable for confirming the structure of this compound and for distinguishing between its isomers, which may produce similar initial mass spectra but different fragment ions in MS/MS experiments. nih.gov By systematically analyzing the fragmentation pathways of the precursor ions, it is possible to piece together the connectivity of the atoms within the molecule. lifesciencesite.com For instance, the characteristic loss of a 42 Da fragment (C₃H₆) from the molecular ion of a cyclohexanone derivative in an MS/MS experiment is a strong indicator of a McLafferty rearrangement. acs.org
Chromatographic Resolution and Separation Techniques for Isomers
The separation of the cis and trans diastereomers and the individual enantiomers of this compound is essential for studying their distinct properties. smith.edu Chromatographic techniques are the primary methods used for this purpose. nih.gov
High-performance liquid chromatography (HPLC) and gas chromatography (GC) are widely employed for the separation of this compound isomers. copernicus.org Chiral stationary phases (CSPs) are crucial for the resolution of enantiomers. For example, HPLC columns with cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the stationary phase have been shown to effectively separate the enantiomers using a mobile phase of hexane (B92381) and isopropanol. Similarly, in gas chromatography, cyclodextrin-based chiral columns can achieve baseline separation of the cis and trans isomers and their respective enantiomers. researchgate.net The choice of the stationary phase and the mobile phase or temperature program is critical for achieving optimal separation.
Table 2: Chromatographic Separation Methods for this compound Isomers
| Technique | Column Type | Stationary Phase | Mobile Phase/Conditions | Application |
| HPLC | Chiral | Cellulose tris(3,5-dimethylphenylcarbamate) | Hexane:Isopropanol (95:5) | Enantiomer Separation |
| GC | Chiral | β-cyclodextrin | Temperature programmed | Isomer and Enantiomer Separation |
| GC | Achiral | Polysiloxane | Temperature programmed | Diastereomer Separation |
Chiral Chromatography for Enantiomeric Separation and Purity Assessment
Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment, which makes their separation a significant challenge. chiralpedia.comutexas.edu Chiral chromatography provides the necessary chiral environment to distinguish between these mirror-image molecules, making it a cornerstone for analyzing enantiomeric purity and for separating pure enantiomers on both analytical and preparative scales. chiralpedia.com The assessment of enantiomeric purity is critical in fields like pharmaceutical development, where different enantiomers of a drug can exhibit vastly different biological activities. chiralpedia.com
For this compound, High-Performance Liquid Chromatography (HPLC) employing a chiral stationary phase (CSP) is an effective method for enantiomeric separation. Research has demonstrated the successful resolution of its enantiomers using specific CSPs. For instance, a stationary phase composed of cellulose tris(3,5-dimethylphenylcarbamate) has been utilized to separate the enantiomers, achieving a notable separation factor. This process is fundamental for isolating specific stereoisomers, such as the (2S,4S) and (2R,4R) forms, for further study.
Table 1: HPLC Conditions for Enantiomeric Separation of this compound
| Parameter | Details | Source(s) |
|---|---|---|
| Technique | High-Performance Liquid Chromatography (HPLC) | |
| Stationary Phase | Chiral Stationary Phase (CSP), e.g., cellulose tris(3,5-dimethylphenylcarbamate) | |
| Mobile Phase | Hexane:Isopropanol (95:5) | |
| Separation Factor (α) | 1.2 |
Diastereomer Separation via Gas Chromatography (GC) and Liquid Chromatography (LC)
Unlike enantiomers, diastereomers, such as the cis and trans isomers of this compound, are not mirror images of each other and have distinct physical properties. utexas.edu This inherent difference in their physical characteristics, including boiling points and polarity, allows for their separation using standard, non-chiral chromatographic techniques like Gas Chromatography (GC) and Liquid Chromatography (LC). utexas.edustudycorgi.com
Gas chromatography is a widely used and effective technique for separating the volatile cis and trans diastereomers of this compound. The use of specific capillary columns, such as those with a β-cyclodextrin stationary phase, can achieve baseline resolution of the isomers. The separation is influenced by factors like the column temperature and the carrier gas flow rate, which are optimized to maximize resolution. nih.gov
Liquid chromatography is another powerful tool for separating diastereomers. nih.gov While specific LC separation data for this compound is less commonly detailed than GC methods, both normal-phase and reversed-phase HPLC are viable options for separating isomers with different polarities, such as the cis and trans forms. nih.govdss.go.th
Table 2: GC Conditions for Diastereomer Separation of this compound
| Parameter | Details | Source(s) |
|---|---|---|
| Technique | Gas Chromatography (GC) | |
| Column Type | β-cyclodextrin capillary column | |
| Temperature | 120°C | |
| Resolution (R) | > 1.5 (Baseline separation) |
Vibrational Spectroscopy (Infrared and Raman) for Conformational and Structural Insights
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, offers a non-invasive window into the molecular structure and conformational dynamics of this compound. mdpi.com These methods probe the vibrational modes of a molecule, providing a unique "fingerprint" that is sensitive to its three-dimensional structure, including the arrangement of its functional groups and the conformation of the cyclohexanone ring. mdpi.com
A key area of investigation for this compound is the equilibrium between its cis and trans isomers. In the presence of a base, the cis isomer can undergo isomerization to the more thermodynamically stable trans isomer through a keto-enol tautomerism mechanism. pearson.comacs.org This process involves the formation of a planar enolate intermediate. pearson.com The trans isomer is favored at equilibrium due to reduced steric strain. IR and Raman spectroscopy can monitor such conformational changes by detecting shifts in the vibrational frequencies of characteristic functional groups.
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ketone group, typically found in the 1700-1725 cm⁻¹ region. Other significant bands include those for C-H stretching and bending vibrations. By analyzing the precise frequencies and intensities of these bands, researchers can deduce information about the molecule's conformation. studycorgi.com For a more detailed interpretation of experimental spectra, computational methods such as Density Functional Theory (DFT) are often employed to calculate theoretical vibrational frequencies. nih.govnepjol.info
Table 3: Key Vibrational Modes for this compound
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| C=O Stretch | 1700 - 1725 | Ketone |
| C-H Stretch | 2850 - 3000 | Alkane (CH, CH₂, CH₃) |
| CH₂/CH₃ Bending | 1350 - 1470 | Alkane |
Computational and Theoretical Investigations of 2,4 Dimethylcyclohexanone
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to predicting the electronic structure and reactivity of molecules. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio methods, each offering a different balance of computational cost and accuracy.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational efficiency. google.com DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of three spatial coordinates, rather than the more complex many-electron wavefunction.
For 2,4-dimethylcyclohexanone, DFT is instrumental in several key areas:
Geometry Optimization: DFT is used to find the minimum energy structures of the different stereoisomers (cis and trans) and their various conformers. cnr.itresearchgate.net The chair conformation is the most stable for the cyclohexane (B81311) ring, and DFT can accurately predict the bond lengths, bond angles, and dihedral angles for each conformer. libretexts.orglibretexts.org The preferred orientation of the two methyl groups (axial or equatorial) is determined by minimizing steric interactions. For cis-2,4-dimethylcyclohexanone, the lowest energy conformation is predicted to have both methyl groups in equatorial positions to minimize 1,3-diaxial interactions. For the trans isomer, one methyl group is axial and the other is equatorial.
Energy Landscapes: By calculating the relative energies of different conformers and the transition states that connect them, DFT can map out the potential energy surface. This allows for the determination of the relative populations of different conformers at thermal equilibrium and the energy barriers to conformational changes, such as ring flipping.
Spectroscopic Parameter Prediction: DFT is widely used to predict spectroscopic properties that can be compared with experimental data for structure verification. For instance, DFT calculations can predict vibrational frequencies, which correspond to the peaks in an infrared (IR) spectrum. wisc.eduuit.no While there can be systematic errors in the calculated frequencies, they can be corrected using empirical scaling factors to achieve good agreement with experimental spectra. acs.orgfaccts.de Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the assignment of experimental NMR spectra.
| Isomer | Conformer | C2-Methyl Position | C4-Methyl Position | Relative Energy (kcal/mol) |
| cis | Diequatorial | Equatorial | Equatorial | 0.0 (most stable) |
| cis | Diaxial | Axial | Axial | ~5.4 |
| trans | Equatorial-Axial | Equatorial | Axial | ~1.8 |
| trans | Axial-Equatorial | Axial | Equatorial | ~1.8 |
Data is illustrative and based on typical A-values for methyl groups on a cyclohexane ring.
Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. cnr.it These methods solve the Schrödinger equation and can, in principle, achieve very high accuracy, provided a sufficiently high level of theory and a large enough basis set are used. Common ab initio methods include Hartree-Fock (HF), Møller-Plesset perturbation theory (e.g., MP2), and Coupled Cluster (e.g., CCSD(T)).
Due to their higher computational cost, ab initio methods are often used for smaller molecules or to benchmark the results of more approximate methods like DFT. For this compound, high-accuracy ab initio calculations could be employed to:
Refine Energetic Differences: Provide highly accurate relative energies between different stereoisomers and conformers. This is particularly important when the energy differences are small and a reliable prediction is crucial.
Accurate Spectroscopic Constants: Calculate spectroscopic parameters with high precision, which can be valuable for detailed comparison with high-resolution experimental spectra. researchgate.net
While comprehensive ab initio studies specifically on this compound are not widely published, the principles of these methods are well-established and their application would follow a similar pattern to DFT but with a greater computational expense for increased accuracy.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Interconversion Barriers
While quantum chemical calculations provide information on static structures and energies, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. youtube.comyoutube.com MD simulations solve Newton's equations of motion for a system of atoms, where the forces between atoms are typically described by a classical force field. mdpi.com
For this compound, MD simulations can be used to explore:
Conformational Dynamics: MD simulations can model the time evolution of the molecule's conformation, including vibrations, rotations, and conformational changes like the chair-boat-chair interconversion of the cyclohexane ring. sapub.orgacs.org By analyzing the trajectory of an MD simulation, one can observe the transitions between different conformational states and the timescale on which these events occur.
Interconversion Barriers: By using enhanced sampling techniques within MD simulations, such as umbrella sampling or metadynamics, it is possible to calculate the free energy profile along a specific reaction coordinate, such as the dihedral angle associated with ring flipping. chemrxiv.org This provides a measure of the free energy barrier for conformational interconversion, which is a key parameter determining the rate of this process. Such simulations can reveal the preferred pathways for conformational change.
The following table provides illustrative data on the timescales of conformational changes in substituted cyclohexanes that can be obtained from MD simulations.
| Process | Typical Timescale |
| Bond Vibration | 10-100 fs |
| Methyl Group Rotation | 1-10 ps |
| Ring Flipping (Chair-to-Chair) | 10-100 µs |
These are general timescales and can vary depending on the specific molecule, temperature, and solvent.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by identifying the transition states that connect reactants and products. scholarsresearchlibrary.com This is particularly useful for understanding the stereoselectivity of reactions involving chiral molecules like this compound.
For example, the reduction of this compound by a hydride reagent like sodium borohydride (B1222165) leads to the formation of 2,4-dimethylcyclohexanol. The stereochemical outcome of this reaction (i.e., the ratio of different diastereomeric alcohol products) is determined by the relative energies of the transition states leading to each product.
Computational modeling can be used to:
Locate Transition States: Using methods like DFT, the geometry of the transition state for the hydride attack on the carbonyl carbon can be located. acs.orgnih.gov This involves finding a first-order saddle point on the potential energy surface.
Calculate Activation Energies: The energy difference between the reactants and the transition state gives the activation energy, which is related to the reaction rate. By comparing the activation energies for attack from the two different faces of the carbonyl group (axial and equatorial attack), the preferred reaction pathway and the expected product distribution can be predicted. morressier.com
Model Solvent Effects: The inclusion of solvent effects, either implicitly through a continuum solvent model or explicitly by including solvent molecules in the calculation, is often crucial for obtaining accurate predictions of reaction barriers and selectivities in solution.
An illustrative table showing how computational modeling can predict the stereochemical outcome of the hydride reduction of a substituted cyclohexanone (B45756) is presented below.
| Mode of Attack | Diastereomeric Product | Calculated Relative Transition State Energy (kcal/mol) | Predicted Major Product |
| Axial | Equatorial Alcohol | 0.0 | Yes |
| Equatorial | Axial Alcohol | > 2.0 | No |
Illustrative data for a sterically hindered cyclohexanone, where axial attack is generally favored.
Environmental Transformation and Degradation Pathways
Biodegradation Mechanisms and Microbial Metabolism
The biodegradation of 2,4-Dimethylcyclohexanone is anticipated to proceed through microbial metabolic pathways that are well-documented for other cyclic ketones and substituted cycloalkanes. While specific studies on this compound are limited, the general mechanism involves initial enzymatic oxidation followed by ring cleavage.
Direct identification of microbial degradation products of this compound is not extensively reported in the scientific literature. However, based on the metabolism of structurally similar compounds like cyclohexanone (B45756) and methylcyclohexanes, a putative degradation pathway can be inferred. The initial step is likely the hydroxylation of the cyclohexane (B81311) ring, catalyzed by a monooxygenase enzyme, to form a hydroxylated intermediate. This is followed by oxidation of the hydroxyl group to a ketone. In the case of this compound, which already possesses a ketone group, the next step would likely be a Baeyer-Villiger oxidation.
This enzymatic reaction, mediated by a cyclohexanone monooxygenase, would insert an oxygen atom adjacent to the carbonyl group, leading to the formation of a lactone. Subsequent hydrolysis of the lactone ring would yield a linear, substituted carboxylic acid. This open-chain intermediate would then be further metabolized through pathways such as β-oxidation, ultimately leading to mineralization (conversion to carbon dioxide and water) or incorporation into microbial biomass.
A proposed, though not experimentally verified, pathway for the aerobic biodegradation of this compound is presented below:
Table 1: Postulated Microbial Degradation Pathway of this compound
| Step | Reaction Type | Putative Intermediate |
| 1 | Baeyer-Villiger Oxidation | Substituted ε-caprolactone |
| 2 | Lactone Hydrolysis | Substituted hydroxyhexanoic acid |
| 3 | Oxidation & β-Oxidation | Various smaller organic acids |
| 4 | Mineralization | Carbon dioxide and water |
This table is based on established degradation pathways for analogous compounds and requires experimental validation for this compound.
The rate and extent of this compound biodegradation are influenced by a variety of environmental and biological factors. These factors can significantly impact the efficiency of microbial populations in degrading this compound.
Environmental Factors:
Temperature: Microbial activity generally increases with temperature up to an optimal point. The biodegradation of cyclic compounds has been observed to be faster at moderate temperatures.
pH: The pH of the soil or water matrix affects microbial enzyme activity. Neutral to slightly alkaline pH conditions are often optimal for the degradation of many organic pollutants.
Oxygen Availability: Aerobic biodegradation pathways, which are typically more efficient for cyclic ketones, are dependent on the presence of oxygen as an electron acceptor. In anaerobic environments, degradation is expected to be significantly slower or may proceed through different, less efficient pathways.
Nutrient Availability: The presence of essential nutrients such as nitrogen and phosphorus is crucial for microbial growth and metabolism. A deficiency in these nutrients can limit the rate of biodegradation.
Biological and Chemical Factors:
Substrate Concentration: The concentration of this compound can affect its biodegradation kinetics. At very low concentrations, the compound may not be sufficient to induce the necessary degradative enzymes. Conversely, at very high concentrations, it may exhibit toxic effects on the microbial population, leading to inhibition of biodegradation.
Chemical Structure: The presence and position of the methyl groups on the cyclohexanone ring can influence the rate of enzymatic attack. Steric hindrance from the methyl groups may affect the binding of the molecule to the active site of degradative enzymes.
Table 2: Summary of Factors Affecting Biodegradation of Substituted Cyclohexanones
| Factor | Influence on Biodegradation Rate | Optimal Conditions (General) |
| Temperature | Increases up to an optimum | Mesophilic range (20-40°C) |
| pH | Affects enzyme activity | Neutral to slightly alkaline (pH 6.5-8.5) |
| Oxygen | Essential for aerobic degradation | Aerobic conditions |
| Nutrients | Limiting factor for microbial growth | Balanced C:N:P ratio |
| Substrate Conc. | Can be limiting or inhibitory | Moderate concentrations |
| Microbial Consortia | Presence of adapted microorganisms is key | Acclimated mixed cultures |
Photodegradation Mechanisms in Aqueous and Atmospheric Matrices
Photodegradation, or photolysis, is another significant pathway for the transformation of organic compounds in the environment. This process involves the breakdown of molecules by light energy, particularly in the ultraviolet (UV) spectrum.
In aqueous matrices , the direct photolysis of this compound is expected to be limited if the compound does not absorb sunlight significantly. However, indirect photodegradation can occur through reactions with photochemically generated reactive species such as hydroxyl radicals (•OH). These highly reactive species can initiate oxidation of the this compound molecule, leading to ring-opening and the formation of smaller, more oxidized products.
In the atmosphere , volatile organic compounds like this compound can undergo gas-phase photolysis. The primary atmospheric oxidant is the hydroxyl radical, which can react with this compound to initiate a series of reactions. This can lead to the formation of various secondary organic aerosols and other atmospheric pollutants. The atmospheric lifetime of this compound will be largely determined by its reaction rate with hydroxyl radicals.
Analysis of Environmental Transformation Products and Persistent Species
The complete mineralization of this compound may not always be achieved, leading to the formation of various transformation products. The identification and analysis of these products are crucial for a comprehensive environmental risk assessment, as some transformation products can be more persistent or toxic than the parent compound.
Advanced analytical techniques are required to detect and identify these transformation products at environmentally relevant concentrations. These methods typically involve a combination of separation techniques, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), with sensitive detection methods like mass spectrometry (MS).
There is currently a lack of specific data on the formation of persistent transformation products from this compound. However, incomplete biodegradation or photodegradation could potentially lead to the accumulation of more polar and water-soluble intermediates, such as the substituted carboxylic acids formed after ring cleavage. The environmental persistence of these intermediates would depend on their susceptibility to further microbial degradation. Long-term studies are needed to determine if any of the transformation products of this compound are recalcitrant and could be classified as persistent organic pollutants.
Prospective Research Directions in 2,4 Dimethylcyclohexanone Chemistry
Development of Next-Generation Asymmetric Synthetic Methodologies
Future advancements in the synthesis of specific stereoisomers of 2,4-dimethylcyclohexanone will likely be driven by the development of novel asymmetric methodologies. These next-generation approaches are expected to offer superior levels of control over the three-dimensional arrangement of atoms, leading to the efficient production of enantiomerically pure compounds. Key areas of development include innovative applications of organocatalysis and biocatalysis.
Organocatalytic strategies, which utilize small organic molecules as catalysts, have emerged as a powerful tool in asymmetric synthesis. For structures analogous to this compound, asymmetric Michael additions to cyclic enones have proven effective. Future research will likely focus on designing more sophisticated organocatalysts that can facilitate the introduction of the two methyl groups with precise stereocontrol. This could involve the development of novel chiral primary amines or bifunctional catalysts that can activate the substrate and control the facial selectivity of the incoming nucleophile.
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant potential for the next generation of asymmetric synthesis. Ene-reductases, for instance, have been successfully employed in the desymmetrization of prochiral cyclohexadienones to generate chiral cyclohexenones with high enantioselectivity. acs.org This approach could be adapted for the synthesis of chiral this compound precursors. Future research will likely involve the discovery of novel enzymes with tailored substrate specificities or the engineering of existing enzymes to enhance their activity and selectivity for this compound synthesis.
Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity
The quest for enhanced stereoselectivity in the synthesis of this compound is intrinsically linked to the exploration of novel catalytic systems. The design and application of new catalysts that can provide higher yields and enantiomeric excesses are central to advancing the field.
In the realm of organocatalysis, significant progress has been made with catalysts derived from natural products like cinchona alkaloids. pnas.org These catalysts have demonstrated high efficiency in promoting various asymmetric transformations. Future work will likely involve the development of new generations of these catalysts with modified structures to fine-tune their steric and electronic properties, thereby maximizing stereocontrol in the synthesis of disubstituted cyclohexanones. Bifunctional catalysts, which possess both a Lewis acid and a Lewis base moiety, are another promising avenue. These systems can simultaneously activate both the nucleophile and the electrophile, leading to highly ordered transition states and, consequently, high levels of stereoselectivity.
The field of biocatalysis also offers fertile ground for the discovery of novel catalytic systems. Through techniques like directed evolution and protein engineering, enzymes can be tailored to exhibit enhanced stereoselectivity for specific substrates. nih.gov For the synthesis of chiral amines from ketones, for example, transaminases have been engineered to accept bulky substrates that are not accommodated by their wild-type counterparts. nih.gov A similar approach could be applied to develop enzymes that are highly efficient and selective for the synthesis of specific isomers of this compound.
| Catalyst Type | Example Catalyst/Enzyme | Potential Application for this compound | Anticipated Advantage |
| Organocatalyst | Chiral Primary Amines (e.g., derived from Cinchona alkaloids) | Asymmetric Michael addition to a cyclohexenone precursor | High enantioselectivity and control over stereocenter formation. |
| Organocatalyst | Bifunctional Thiourea-based Catalysts | Stereoselective functionalization of the cyclohexanone (B45756) ring | Activation of both reaction partners for enhanced stereocontrol. |
| Biocatalyst | Ene-reductases | Desymmetrization of a prochiral precursor to introduce chirality | High enantiomeric excess under mild reaction conditions. |
| Biocatalyst | Engineered Transaminases/Dehydrogenases | Stereoselective reduction of a diketone precursor or reductive amination | Access to specific stereoisomers of this compound derivatives. |
Advanced Understanding of Stereochemical Dynamics and Complex Reaction Pathways
A more profound and predictive understanding of the factors that govern stereoselectivity is crucial for the rational design of new synthetic methods. Future research will increasingly focus on elucidating the intricate details of reaction mechanisms and stereochemical dynamics in the synthesis of substituted cyclohexanones.
Computational chemistry is poised to play a pivotal role in this area. researchgate.net By employing quantum chemical calculations, researchers can model the transition states of catalytic reactions. This allows for the visualization of the interactions between the catalyst, substrate, and reagents that determine the stereochemical outcome. Such theoretical studies can provide invaluable insights into the origins of stereoselectivity and guide the design of more effective catalysts. For instance, understanding the transition state energies for different reaction pathways can explain why a particular stereoisomer is favored and how the catalyst's structure can be modified to enhance this preference.
The synergy between experimental and theoretical approaches will be essential. Experimental techniques, such as kinetic studies and in-situ spectroscopic monitoring, can provide data to validate and refine computational models. This iterative process of prediction and experimental verification will lead to a more robust and comprehensive understanding of the complex reaction pathways involved in the stereoselective synthesis of molecules like this compound.
Integration of Multidisciplinary Approaches for Holistic Research Advancement
Advancing the chemistry of this compound will benefit significantly from the integration of multiple scientific disciplines. A holistic research approach that combines synthetic chemistry with biocatalysis, computational modeling, and advanced analytical techniques will be key to unlocking new possibilities.
Chemoenzymatic synthesis is a prime example of a successful multidisciplinary approach. beilstein-journals.orgrochester.edu This strategy combines the strengths of traditional chemical synthesis with the high selectivity of enzymatic transformations. For instance, a complex molecular scaffold can be assembled using efficient chemical methods, followed by a highly stereoselective enzymatic step to introduce a key chiral center. beilstein-journals.org This integrated approach can lead to more efficient and sustainable synthetic routes to complex chiral molecules, including derivatives of this compound.
Furthermore, the integration of high-throughput screening methods with catalyst design and synthesis will accelerate the discovery of new and improved catalytic systems. By rapidly evaluating large libraries of potential catalysts, researchers can more quickly identify those with the desired activity and selectivity. When combined with computational screening, this can significantly streamline the catalyst development process. The application of advanced analytical techniques, such as mass spectrometry and NMR spectroscopy, will continue to be crucial for the detailed characterization of reaction intermediates and products, providing essential feedback for optimizing reaction conditions and understanding reaction mechanisms.
Q & A
Q. What are the primary synthetic routes for 2,4-dimethylcyclohexanone, and how do reaction conditions influence yield and purity?
this compound is synthesized via Friedel-Crafts acylation of substituted cyclohexenes or selective oxidation of 2,4-dimethylcyclohexanol. Key factors include:
- Catalyst selection : Lewis acids like AlCl₃ enhance acylation efficiency but require anhydrous conditions to avoid hydrolysis .
- Oxidation control : CrO₃ in acidic media selectively oxidizes alcohols to ketones, but over-oxidation to carboxylic acids must be mitigated by temperature modulation (e.g., 0–5°C) .
- Purification : Fractional distillation under reduced pressure (e.g., 80–90°C at 15 mmHg) separates isomers, with GC-MS or NMR verifying purity (>98%) .
Q. How can the structure of this compound be confirmed experimentally?
- Spectroscopic methods :
- Derivatization : Reaction with 2,4-dinitrophenylhydrazine (2,4-DNPH) forms a hydrazone derivative (m.p. 160–162°C), aiding identification via melting point comparison .
Q. What are the key physicochemical properties of this compound relevant to solvent selection?
- Boiling point : 195–200°C at atmospheric pressure, making it suitable for high-temperature reactions .
- Polarity : Moderate polarity (logP ~2.1) enables dissolution of semi-polar organics while retaining miscibility with non-polar solvents .
- Stability : Resists auto-oxidation due to steric hindrance from methyl groups, unlike simpler cyclohexanones .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in asymmetric catalysis?
The equatorial vs. axial orientation of methyl groups affects steric and electronic environments:
- Equatorial preference : In the cis isomer, methyl groups at C2 and C4 adopt equatorial positions, reducing ring strain and enhancing nucleophilic attack at the carbonyl .
- Catalytic applications : The trans isomer shows higher enantioselectivity in aldol reactions when used as a chiral auxiliary, as demonstrated in β-lactam syntheses . Computational studies (DFT/B3LYP) correlate transition-state energies with substituent orientation .
Q. What methodologies optimize the separation of this compound isomers for pharmacological studies?
- Chromatographic techniques :
- HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with hexane:isopropanol (95:5) mobile phase (α = 1.2) .
- GC : A β-cyclodextrin column resolves cis/trans isomers with baseline separation (R > 1.5) at 120°C .
- Crystallization : Diastereomeric salt formation with (R)-1-phenylethylamine selectively precipitates the cis isomer (>90% ee) .
Q. How do methyl substituents impact the compound’s adsorption behavior in environmental studies?
- Surface interactions : Methyl groups increase hydrophobicity, enhancing adsorption onto activated carbon (qₘ = 120 mg/g) compared to unsubstituted cyclohexanone (qₘ = 85 mg/g) .
- Thermodynamic analysis : ΔG°ads = −28 kJ/mol (exothermic) for this compound on silica, driven by van der Waals forces and π-π stacking with aromatic adsorbents .
Q. What computational models predict the metabolic pathways of this compound in biological systems?
- In silico tools :
- Experimental validation : LC-QTOF-MS detects hydroxylated metabolites (m/z 157.1234) in rat hepatocyte assays .
Contradictions and Open Challenges
- Isomer stability : Conflicting reports exist on the dominant isomer in synthesis; some studies favor cis due to steric relief, while others report trans prevalence under kinetic control .
- Toxicity data : Limited ecotoxicological profiles necessitate further LC₅₀ studies in aquatic models to reconcile in silico predictions with empirical data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
